Communiol B

Description

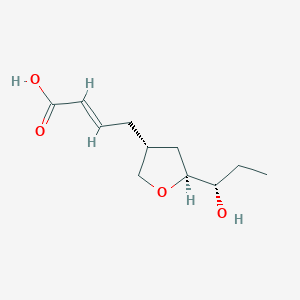

Communiol B (compound 31) is a fungal secondary metabolite first isolated from Nodulosporum sp. Kornati 1b . Structurally, it features a rare 1,4-disubstituted tetrahydrofuran core with three stereocenters (C-5, C-7, and C-8). Its absolute configuration was resolved through NMR spectroscopy, including HMBC and COSY correlations, and validated via synthetic comparisons with stereoisomers like Communiol C . Biosynthetically, this compound is hypothesized to originate from acetate-derived precursors, undergoing oxidative cyclization and rearrangement, though experimental confirmation remains challenging due to the slow growth of its fungal host .

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(E)-4-[(3R,5S)-5-[(1S)-1-hydroxypropyl]oxolan-3-yl]but-2-enoic acid |

InChI |

InChI=1S/C11H18O4/c1-2-9(12)10-6-8(7-15-10)4-3-5-11(13)14/h3,5,8-10,12H,2,4,6-7H2,1H3,(H,13,14)/b5-3+/t8-,9+,10+/m1/s1 |

InChI Key |

JWXVXVPNKJNCSL-WTIWNBOUSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H]1C[C@H](CO1)C/C=C/C(=O)O)O |

Canonical SMILES |

CCC(C1CC(CO1)CC=CC(=O)O)O |

Synonyms |

communiol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Communiol B belongs to a family of fungal furan derivatives with diverse bioactivities. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Features of this compound and Analogous Compounds

| Compound | Source | Core Structure | Stereochemistry | Biosynthetic Pathway | Key Distinguishing Traits |

|---|---|---|---|---|---|

| This compound | Nodulosporum sp. | 1,4-substituted THF | (5R,7S,8S) | Acetate-derived, oxidative cyclization (hypothesized) | Rare 1,4-substitution; unresolved biosynthesis |

| Aureonitol (33) | Various fungi | 2,4-substituted THF | (2S,4R) | Acetate → decarboxylation → cyclization | Common in plants; 2,4-substitution isomer |

| Communiol C (32) | Synthetic/ fungal | 1,4-substituted THF | (5S,7R,8R) | Synthetic validation | Stereochemical mirror of this compound |

| Acetosellin (25) | Epicoccum purpurascens | Naphthopyran | Planar aromatic system | Polyketide pathway | Aromatic vs. furan core |

Structural and Stereochemical Contrasts

- This compound vs. Aureonitol: While both are tetrahydrofuran (THF) derivatives, Aureonitol’s 2,4-substitution contrasts with this compound’s 1,4-substitution, making them structural isomers. Aureonitol is widespread in plants, whereas this compound is fungal-specific . Stereochemical analysis via Mosher derivatives and NOESY NMR confirmed this compound’s (8S) configuration, whereas Aureonitol’s stereochemistry is governed by its biosynthetic route .

This compound vs. Communiol C :

Communiol C, a synthetic analog, shares the same THF backbone but differs in stereochemistry at C-5, C-7, and C-6. NMR comparisons revealed distinct $ ^1H $-chemical shifts, highlighting the sensitivity of furan systems to stereochemical changes .This compound vs. Acetosellin :

Acetosellin’s naphthopyran structure lacks the furan ring, emphasizing divergent biosynthetic origins (polyketide vs. acetate pathways) .

Functional and Ecological Roles

For example:

- Alternariol (36) and Altertoxin I (35) (from Alternaria spp.) are mycotoxins with cytotoxic effects .

- Isofumigaclavine A and roquefortine C () are neuroactive alkaloids, indicating furan derivatives’ ecological versatility.

This compound’s unique substitution pattern may confer distinct interaction modes with biological targets, warranting further study.

Critical Analysis of Research Limitations

- Stereochemical Ambiguities : Early misassignments in Communiol C’s configuration underscore the challenges in analyzing rare furan systems .

- Biosynthetic Gaps: The inability to culture Nodulosporum sp.

- Comparative Data Scarcity : Few studies directly contrast this compound with analogs like Aureonitol, leaving functional and evolutionary questions unresolved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.